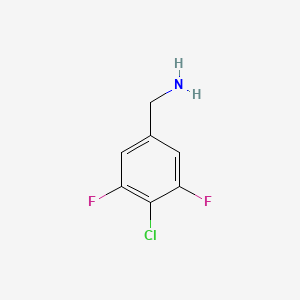

4-Chloro-3,5-difluorobenzylamine

Description

Significance of Halogenated Benzylamine (B48309) Scaffolds in Chemical Research

Halogenated benzylamine scaffolds are of profound importance in chemical research, particularly in the realm of drug discovery and materials science. The incorporation of halogen atoms—such as fluorine and chlorine—into a benzylamine framework can dramatically alter a molecule's physicochemical properties. chem960.com This strategic halogenation can influence lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. chem960.com For instance, the introduction of halogens can enhance a compound's ability to cross biological membranes and can lead to more potent and selective interactions with enzymes or receptors.

The presence of halogens, particularly fluorine, is a common feature in many modern pharmaceuticals, with a significant percentage of new FDA-approved drugs containing at least one halogen atom. chem960.com Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a drug-target complex. Furthermore, halogenated benzylamines serve as versatile synthetic intermediates, acting as crucial building blocks in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and dyes.

Research Imperatives for 4-Chloro-3,5-difluorobenzylamine

While extensive research exists for the broader class of halogenated benzylamines, specific investigation into this compound (CAS No. 1554835-80-1) is less prevalent in academic literature. The unique substitution pattern of this compound—a chlorine atom and two fluorine atoms on the benzene (B151609) ring—presents several research imperatives. The electron-withdrawing nature of the three halogen substituents is expected to significantly influence the reactivity of the benzylamine moiety.

This specific arrangement of halogens makes this compound a valuable building block for creating novel, complex molecules. Its structure is a platform for investigating how combined halogenation affects biological activity, potentially leading to the development of compounds with unique therapeutic profiles. Research is needed to explore its utility in synthesizing new chemical entities and to understand its potential applications in medicinal chemistry, drawing parallels from related compounds that have shown promise as antimicrobial and anticancer agents.

Scope and Academic Research Objectives

The primary academic research objective concerning this compound is to fully characterize its chemical properties and explore its potential as a scaffold in organic synthesis and medicinal chemistry. Key research goals should include:

Development of Efficient Synthesis Protocols: Establishing robust and high-yield synthetic routes for this compound is a fundamental objective. General methods for synthesizing halogenated benzylamines, such as the reduction of corresponding benzonitriles or the reductive amination of benzaldehydes, could be optimized for this specific compound.

Exploration of Synthetic Utility: Investigating the reactivity of this compound as a building block in the synthesis of novel, more complex molecular architectures.

Biological Screening and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives from this compound and screening them for various biological activities, including potential antimicrobial, antifungal, and anticancer properties, is a crucial step. Such studies would help to establish a clear structure-activity relationship.

In Silico and Mechanistic Studies: Employing computational docking and molecular dynamics simulations to predict the binding interactions of potential derivatives with biological targets, such as enzymes or receptors. This can guide the rational design of more potent and selective compounds.

Physicochemical Properties of Halogenated Benzylamines

Specific experimental data for this compound is not widely available in published literature. However, the properties can be inferred from structurally related compounds. The following table presents data for similar halogenated benzylamines to provide a comparative context.

| Property | 4-Chlorobenzylamine | 3,4-Difluorobenzylamine | 5-Chloro-2,4-difluorobenzylamine |

| Molecular Formula | C₇H₈ClN | C₇H₇F₂N | C₇H₆ClF₂N |

| Molecular Weight | 141.6 g/mol | 143.13 g/mol | 177.58 g/mol |

| Boiling Point | 215 °C | Not available | Not available |

| Density | 1.164 g/mL at 25 °C | 1.21 g/mL at 25 °C | Not available |

| Refractive Index | n20/D 1.558 | n20/D 1.493 | Not available |

This table is for comparative purposes and does not represent the properties of this compound.

Synthetic Approaches to Halogenated Benzylamines

The synthesis of halogenated benzylamines typically involves one of a few key chemical transformations. While a specific, optimized synthesis for this compound is not detailed in readily available literature, general and patented methods for analogous compounds provide a likely pathway.

A common industrial method involves the catalytic hydrogenation of the corresponding halogenated benzonitrile. This process is often carried out in the presence of a catalyst like Raney nickel or Palladium on carbon (Pd/C) and under an atmosphere of hydrogen and ammonia (B1221849). The ammonia serves to prevent the formation of secondary amines as byproducts.

Another prevalent method is the reductive amination of a halogenated benzaldehyde (B42025). This two-step process typically involves first reacting the aldehyde with an amine source, such as ammonia or ammonium (B1175870) formate, to form an imine, which is then reduced to the desired benzylamine using a reducing agent like sodium borohydride.

| Method | Starting Material | Key Reagents | Product |

| Catalytic Hydrogenation | Halogenated Benzonitrile | H₂, Catalyst (e.g., Raney Ni, Pd/C), Ammonia | Halogenated Benzylamine |

| Reductive Amination | Halogenated Benzaldehyde | Ammonia/Ammonium Formate, Reducing Agent (e.g., NaBH₄) | Halogenated Benzylamine |

This table outlines general synthetic strategies applicable to the synthesis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3,5-difluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H,3,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQZWJBDLBAERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3,5 Difluorobenzylamine

Established Synthetic Routes to Halogenated Benzylamines

The synthesis of halogenated benzylamines, including 4-chloro-3,5-difluorobenzylamine, traditionally relies on robust and well-documented chemical transformations. These methods involve the conversion of functional groups on the benzene (B151609) ring to an aminomethyl group.

Reductive Amination Strategies from Corresponding Aldehydes or Nitriles

Reductive amination is a cornerstone of amine synthesis, offering a direct route from carbonyl compounds or nitriles. masterorganicchemistry.com This method avoids the common issue of overalkylation that can occur with direct alkylation of amines. masterorganicchemistry.com The process typically involves two main approaches for producing primary amines like this compound.

The first approach involves the reaction of the corresponding aldehyde, 4-chloro-3,5-difluorobenzaldehyde (B45035), with an ammonia (B1221849) source to form an intermediate imine. This imine is then reduced to the target benzylamine (B48309). A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. masterorganicchemistry.comharvard.edu NaBH(OAc)₃ is often preferred due to its high selectivity and the avoidance of toxic cyanide byproducts. harvard.edu The reaction is typically performed in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org

Alternatively, the nitrile precursor, 4-chloro-3,5-difluorobenzonitrile (B168964), can be directly reduced to this compound. This transformation is typically achieved through catalytic hydrogenation or with chemical hydrides.

Table 1: Reductive Amination Conditions for Benzylamine Synthesis

| Precursor | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Aldehyde | NaBH(OAc)₃, NH₄OAc | Dichloroethane | Room Temperature | harvard.edu |

| Aldehyde | NaBH₃CN, NH₃/MeOH | Methanol (B129727) | pH 6-7 | harvard.edu |

| Nitrile | H₂, Raney Nickel, NH₃ | Methanol/Dioxane | 80-100°C, 40-50 atm | google.com |

| Nitrile | LiAlH₄ | Tetrahydrofuran | Reflux |

This table presents generalized conditions based on established reductive amination protocols.

Amination of Benzyl (B1604629) Halides and Derivatives

Another classical approach to synthesizing benzylamines is through the nucleophilic substitution of a benzyl halide with an amine source. For the synthesis of this compound, this would involve the preparation of a suitable precursor such as 4-chloro-3,5-difluorobenzyl chloride. This halide can then be treated with ammonia or a protected ammonia equivalent to yield the desired primary amine. The reaction of mono- or difluorotoluenes with carbon tetrachloride in the presence of an iron catalyst can produce the corresponding benzyl chlorides. google.com

The amination reaction itself can be carried out in various solvents, and the choice of the nitrogen source is critical to avoid the formation of secondary and tertiary amine byproducts. Using a large excess of ammonia can favor the formation of the primary amine.

Advanced Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have led to more efficient, selective, and sustainable methods for the synthesis of amines. These approaches often utilize transition metal catalysts and biocatalysts to achieve transformations under milder conditions.

Metal-Catalyzed Hydrogenation of Nitriles to Primary Amines

The catalytic hydrogenation of nitriles is a widely used industrial process for the production of primary amines. researchgate.net For the synthesis of this compound, the corresponding nitrile is hydrogenated in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and rhodium-based catalysts. researchgate.netgoogleapis.com The reaction is typically carried out under a hydrogen atmosphere, often in the presence of ammonia to suppress the formation of secondary and tertiary amines. google.com The choice of solvent can also influence the reaction's efficiency and selectivity, with alcohols like methanol or isopropanol (B130326) being common. researchgate.net Iron-based catalysts have also been evaluated for the hydrogenation of halogenated benzonitriles, offering a more earth-abundant and economical alternative to precious metal catalysts. researchgate.net

Table 2: Catalytic Systems for the Hydrogenation of Halogenated Nitriles

| Catalyst | Substrate Example | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Raney Nickel | 2,6-difluorobenzonitrile | Hexane | 130°C, 30-40 kg/cm² H₂ | High yield and purity | googleapis.com |

| Iron-based catalyst | 4-chlorobenzonitrile | Isopropanol | 120°C, 50 bar H₂, NH₃ | Economical metal catalyst | researchgate.net |

| Pd/C | Nitroarenes | Dioxane/H₂O | 80°C, H₂ | Tandem reduction/amination |

This table illustrates various catalytic systems applicable to the synthesis of halogenated benzylamines.

Sustainable and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, there is a growing interest in developing more environmentally friendly synthetic routes. Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of amines under mild, aqueous conditions. nih.gov Enzymes such as transaminases can be used to convert ketones or aldehydes to chiral amines, offering high selectivity and reducing the need for harsh reagents and organic solvents. researchgate.net For instance, a putrescine transaminase from Pseudomonas putida has been successfully employed for the synthesis of various benzylamine derivatives. researchgate.net

Another green approach involves the use of cofactor-free biocatalytic systems. For example, a carbon black-supported NiFe hydrogenase has been used for the hydrogenation of aromatic nitro compounds to the corresponding anilines at atmospheric pressure, demonstrating high tolerance for functional groups, including halogens. chemrxiv.org While this method produces anilines, it highlights the potential of biocatalysis for clean reduction reactions in the synthesis of precursors to the target benzylamine.

Regioselective and Stereoselective Preparation of Substituted Benzylamines

The synthesis of a specifically substituted compound like this compound requires precise control over the position of the substituents on the aromatic ring, a concept known as regioselectivity. The starting materials for the synthetic routes described above, such as 4-chloro-3,5-difluorobenzaldehyde or 4-chloro-3,5-difluorobenzonitrile, must themselves be synthesized with the correct substitution pattern.

For example, the synthesis of 4-chloro-3,5-difluorobenzonitrile can be a key step. One reported synthesis of a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, starts from 4-chloro-3,5-difluorobenzonitrile, which is commercially available. researchgate.net The synthesis of fluorinated benzonitriles can be achieved through halogen-exchange reactions, for instance, from corresponding dichlorobenzonitriles. audreyli.com

Advanced methods for the direct and regioselective functionalization of C-H bonds are also an active area of research. researchgate.net These methods could potentially offer more direct and atom-economical routes to complex substituted benzylamines in the future.

Chemical Reactivity and Derivatization Applications of 4 Chloro 3,5 Difluorobenzylamine

Aminolysis and Nucleophilic Reactions of the Primary Amine

The primary amine group in 4-Chloro-3,5-difluorobenzylamine is a key functional handle for a variety of chemical transformations. Its nucleophilic character allows it to react with a wide range of electrophiles, leading to the formation of diverse molecular architectures.

Formation of Amides and Ureas

The reaction of this compound with carboxylic acids or their derivatives is a fundamental method for forming robust amide bonds. This transformation is typically facilitated by coupling agents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides and phosphonium (B103445) salts. nih.gov The general reaction proceeds by activating the carboxylic acid, followed by the addition of the benzylamine (B48309). researchgate.net

Similarly, ureas can be synthesized from this compound by reacting it with isocyanates or with chloroformates to form a carbamate (B1207046) intermediate, which is then treated with another amine. google.com The synthesis of ureas can also be achieved using reagents like 1,1'-carbonylbisbenzotriazole. google.com

Table 1: Representative Conditions for Amide and Urea Formation

| Reaction Type | Electrophile | Coupling Agent/Reagent | Solvent | General Conditions |

|---|---|---|---|---|

| Amide Synthesis | Carboxylic Acid | Triphenylphosphine/N-chlorophthalimide | Toluene or Acetonitrile | Room Temperature nih.govresearchgate.net |

| Urea Synthesis | Phenyl Chloroformate | - | - | Formation of carbamate intermediate followed by reaction with an amine google.com |

Reactions with Epoxides and other Electrophiles for Derivatization

The primary amine of this compound can act as a nucleophile to open epoxide rings. This SN2 reaction typically occurs at the less sterically hindered carbon of the epoxide, resulting in the formation of amino alcohols. beilstein-journals.org This reactivity is utilized in derivatization methods for the analysis of epoxides. For instance, 3,5-difluorobenzylamine (B151417) has been employed as a derivatizing agent for the determination of epichlorohydrin (B41342) in water samples. sigmaaldrich.com The reaction introduces a fluorinated tag that enhances detectability in analytical techniques like gas chromatography-mass spectrometry (GC/MS). sigmaaldrich.com

Beyond epoxides, the amine can react with a variety of other electrophiles. These include aldehydes and ketones to form imines (which can be subsequently reduced to secondary amines), and sulfonyl chlorides to yield sulfonamides. These reactions expand the synthetic utility of this compound for creating diverse molecular scaffolds.

Cyclization Reactions and Heterocycle Formation

While direct cyclization involving the aminomethyl group is one pathway, the derivatization of this compound can lead to precursors for heterocycle synthesis. For example, after conversion to an appropriate aldehyde or ketone, intramolecular cyclization or intermolecular condensation reactions can be initiated. A related synthetic strategy involves the condensation of a fluorous benzaldehyde (B42025) with a phosphonate (B1237965) to form an α,β-unsaturated ketone, which then undergoes a cycloaddition reaction with benzamidine (B55565) to yield a pyrimidine (B1678525) ring system. nih.gov This illustrates how the benzylamine, after suitable functional group transformation, can be a precursor to complex heterocyclic structures.

Aromatic Functionalization via Halogen and Hydrogen Activation

The chloro and fluoro substituents on the aromatic ring of this compound are not merely passive groups; they enable a range of functionalization reactions, primarily through transition metal-catalyzed processes.

Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

The chlorine atom at the 4-position of the benzene (B151609) ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction facilitates the formation of a new C-C bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The catalytic cycle generally involves three main steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Table 2: Typical Components for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3organic-chemistry.org |

| Ligand | Phosphines (e.g., PCy3, P(t-Bu)3) organic-chemistry.org |

| Base | Carbonates (e.g., Cs2CO3), Phosphates (e.g., K3PO4), Fluorides (e.g., KF) organic-chemistry.orgnih.gov |

| Solvent | Toluene, THF, Water mixtures nih.gov |

| Boron Reagent | Phenylboronic acid, Potassium vinyltrifluoroborate nih.govresearchgate.net |

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is instrumental for synthesizing arylamines. The process involves the oxidative addition of the aryl chloride to the palladium catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to give the arylamine product. wikipedia.org The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination, with sterically hindered phosphine (B1218219) ligands often providing excellent results for the coupling of aryl chlorides. tcichemicals.combeilstein-journals.org

Table 3: Typical Components for Buchwald-Hartwig Amination of Aryl Chlorides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)2, Pd(dba)2nih.govtcichemicals.com |

| Ligand | XPhos, BINAP nih.govtcichemicals.com |

| Base | NaOt-Bu, Cs2CO3nih.govtcichemicals.com |

| Solvent | Toluene nih.govtcichemicals.com |

| Amine | Primary and secondary amines, Ammonia (B1221849) equivalents organic-chemistry.org |

C-H Bond Activation and Cyclometallation Studies

The aromatic C-H bonds in this compound, particularly at the positions ortho to the fluorine atoms (C-2 and C-6), are potential sites for activation by transition metal complexes. While C-F bond activation is a competing process in highly fluorinated arenes, C-H activation can be favored under certain conditions. researchgate.net Research on fluorinated benzenes has shown that directing groups can facilitate the selective activation of specific C-H bonds, leading to cyclometalation where the metal center is incorporated into a ring structure with the substrate. The electronic properties imparted by the fluorine atoms can influence the acidity of the adjacent C-H bonds, potentially making them more susceptible to metalation. researchgate.net Such studies are crucial for developing novel catalytic cycles for the functionalization of fluoroaromatic compounds.

The Analytical Utility of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in documented applications for the chemical compound this compound, specifically concerning its use in derivatization for enhanced analytical detection and quantification. Despite extensive searches for its role in the optimization of derivatization protocols and its application in environmental and chemical monitoring, no specific research findings, data tables, or detailed methodologies involving this particular compound have been identified in the public domain.

Chemical derivatization is a common strategy in analytical chemistry to improve the detectability and separation of analytes. This process involves chemically modifying a compound of interest to enhance its properties for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typically, a derivatizing agent is introduced to react with the analyte, yielding a derivative with improved volatility, thermal stability, or detectability.

While numerous derivatizing agents are well-documented for the analysis of various chemical classes, including amines, specific information on the application of this compound in this capacity is absent from the available scientific literature. Searches for optimized derivatization protocols, including reaction conditions, reagent concentrations, and the resulting analytical sensitivity and selectivity, yielded no results for this specific compound.

Similarly, there is no available information on the application of derivatization methods involving this compound for the monitoring of environmental or chemical substances. Such applications are crucial for assessing the presence and concentration of contaminants or specific chemical markers in various matrices. The absence of any studies in this area suggests that this compound is not currently a recognized tool or target in these analytical fields.

Utility of 4 Chloro 3,5 Difluorobenzylamine As a Molecular Building Block

Scaffold for Complex Organic Synthesis

The unique substitution pattern of 4-Chloro-3,5-difluorobenzylamine provides a robust platform for the assembly of intricate organic structures. Its ability to participate in a variety of chemical transformations makes it a sought-after precursor for both complex cage-like molecules and a broad spectrum of heterocyclic systems.

Assembly of Polycyclic and Cage Structures (e.g., Hexabenzylhexaazaisowurtzitanes)

Synthesis of N-containing Heterocyclic Systems

Substituted benzylamines are fundamental building blocks in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. These heterocycles form the core of many pharmaceuticals and agrochemicals. While specific examples detailing the use of this compound are not extensively documented in readily accessible literature, its structural motifs are found in precursors to bioactive heterocyclic systems. For instance, related halogenated anilines and benzylamines are known to be key intermediates in the synthesis of quinolones, a class of antibacterial agents, and other heterocyclic drugs. The amine functionality of this compound allows for its incorporation into heterocyclic rings through reactions such as cyclocondensation, annulation, and multicomponent reactions. The presence of the chloro and difluoro substituents can impart desirable properties to the final heterocyclic product, such as increased metabolic stability and enhanced binding affinity to biological targets.

Design and Synthesis of Bioactive Molecules

The 4-chloro-3,5-difluorobenzyl moiety is a key pharmacophore in the design of novel bioactive compounds. The specific combination of halogen atoms allows for fine-tuning of the physicochemical properties of molecules, which is a critical aspect of modern drug discovery and agrochemical development.

Medicinal Chemistry Applications and Drug Discovery

The utility of halogenated benzylamines as intermediates in the synthesis of pharmaceuticals is well-established. For example, the related compound 2,4-difluorobenzylamine (B110887) is a key intermediate in the synthesis of the anti-HIV drug Dolutegravir google.com. While direct examples of marketed drugs containing the this compound fragment are not prominent, its structural features are of significant interest in medicinal chemistry. A patent for the preparation of 3,5-dichloro-2,4-difluoroaniline (B1223766) mentions its use as a raw material for quinolone drug candidates and in the preparation of anti-parasitic bioactive molecules google.com. This highlights the potential of multiply halogenated anilines and their benzylamine (B48309) counterparts in generating new therapeutic agents. The synthesis of N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide, a ligand for imaging mGluR4 receptors in the brain, further underscores the importance of the chloro- and fluoro-substitution pattern in developing neurologically active compounds nih.gov.

Agrochemical Development

In the field of agrochemicals, halogenated aromatic compounds are frequently utilized to enhance the efficacy and stability of active ingredients. A patent for the preparation of the herbicide florpyrauxifen-benzyl, which contains a dichlorofluorophenyl moiety, demonstrates the importance of this substitution pattern in modern agrochemical design google.com. While direct evidence of this compound's use in commercially available agrochemicals is limited in public literature, its structural components are consistent with those found in potent herbicides and pesticides. The synthesis of compounds for use as intermediates in the production of pesticides often involves halogenated benzylamines and related structures google.com. The lipophilicity and metabolic stability conferred by the fluorine and chlorine atoms can improve the penetration and persistence of agrochemicals in the target environment.

Structure-Activity Relationship (SAR) Investigations Incorporating Fluorine and Chlorine

The incorporation of fluorine and chlorine atoms into a molecular scaffold is a common strategy in medicinal chemistry to explore and optimize the structure-activity relationship (SAR) of a lead compound. The specific placement of these halogens on the benzylamine ring can have a profound impact on the biological activity of the resulting molecule.

SAR studies on related compounds have provided valuable insights. For instance, in the development of ligands for the mGluR4 receptor, the substitution at the 4-position of the phenyl ring was found to be critical for binding affinity, with chlorine providing favorable interactions nih.gov. In another study focused on PPARγ-targeted antidiabetics, substitutions on a dichlorophenyl ring were shown to influence transcriptional potency nih.gov. The combination of both fluorine and chlorine in this compound offers a unique tool for medicinal chemists to probe interactions with biological targets and to fine-tune properties such as:

Binding Affinity: The electronegativity and size of the halogen atoms can influence non-covalent interactions with the active site of a protein, such as hydrogen bonding and halogen bonding.

Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

Lipophilicity and Permeability: The halogen substituents can alter the lipophilicity of a molecule, affecting its ability to cross cell membranes and reach its target.

Below is a table summarizing the potential impact of the chloro and fluoro substituents on the properties of molecules derived from this compound, based on general principles of medicinal chemistry.

| Property | Impact of Fluorine Substitution | Impact of Chlorine Substitution |

| Electronic Effects | Strong electron-withdrawing, can lower pKa of nearby amines. | Electron-withdrawing, can influence aromatic ring reactivity. |

| Lipophilicity | Can increase lipophilicity, aiding membrane permeability. | Generally increases lipophilicity more than fluorine. |

| Metabolic Stability | C-F bond is very strong, blocking metabolic attack at that position. | Can also block metabolism, though less effectively than fluorine. |

| Binding Interactions | Can participate in hydrogen bonds and halogen bonds. | Can form stronger halogen bonds than fluorine. |

| Conformation | Can influence the preferred conformation of the molecule. | Its larger size can have a more significant steric influence. |

Development of Advanced Materials and Fine Chemicals

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is currently no publicly available, specific research detailing the application of this compound as a molecular building block in the development of advanced materials and fine chemicals.

Searches for this specific compound (CAS No. 186520-03-0) did not yield dedicated studies or patents outlining its use as a direct precursor or intermediate in the synthesis of polymers, specialized materials, or complex fine chemicals. While the broader class of fluorinated and chlorinated benzylamines serves as crucial intermediates in various industries, particularly for pharmaceuticals and agrochemicals, the specific utility of the 4-chloro-3,5-difluoro- substitution pattern in this context is not documented in the available literature.

Research on related isomers, such as 2,4-difluorobenzylamine, shows their importance as key intermediates in the synthesis of high-value fine chemicals, including pharmaceuticals like the anti-HIV drug dolutegravir. google.comgoogle.com For instance, the synthesis of 2,4-difluorobenzylamine is well-documented and optimized for industrial production due to its role in drug manufacturing. google.comgoogle.com Similarly, other halogenated aromatic compounds are foundational in creating active ingredients for pesticides. google.com

However, without direct research, any discussion of potential applications for this compound in advanced materials or fine chemicals would be speculative. The precise arrangement of the chloro and fluoro substituents on the benzene (B151609) ring imparts unique electronic and steric properties that would influence its reactivity and suitability as a building block. The absence of published findings indicates that this specific molecule may be a novel compound with yet-to-be-explored applications or a niche intermediate whose synthetic utility has not been disclosed in public-facing research. Therefore, no detailed research findings or data tables on its use in these fields can be provided at this time.

Computational and Theoretical Studies on 4 Chloro 3,5 Difluorobenzylamine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical and Density Functional Theory (DFT) calculations are powerful tools for understanding the electronic structure and reactivity of molecules. For 4-Chloro-3,5-difluorobenzylamine, these methods have been applied to explore reaction mechanisms, transition states, and the molecule's preferred three-dimensional arrangements.

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations, particularly using DFT methods like B3LYP, are instrumental in mapping out the potential energy surfaces of chemical reactions. mdpi.com By identifying the structures of transition states—the highest energy points along a reaction coordinate—researchers can understand the feasibility and kinetics of reactions involving this compound. These studies provide insights into how the compound might be synthesized or how it interacts with biological targets. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding this reactivity. mdpi.com The energy gap between HOMO and LUMO provides information about the molecule's stability and bioactivity. mdpi.com

Prediction of Molecular Conformations and Energetics

The conformational landscape of this compound, which describes the different spatial arrangements of its atoms, can be predicted using QM and DFT methods. These calculations help identify the most stable conformers (lowest energy structures) and the energy barriers between them. The geometry of the molecule is optimized to find the minimum energy structure, and vibrational analysis is performed to ensure that the optimized structure is a true minimum on the potential energy surface. mdpi.com Such information is crucial for understanding how the molecule might fit into a receptor's active site.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's movement over time. MD simulations have been used to explore the conformational flexibility of molecules similar to this compound in various environments, such as in solution. These simulations can reveal how the molecule changes its shape, which is important for its interaction with other molecules. In some studies, MD simulations have been used to validate the stability of ligand-receptor complexes over time.

In Silico Screening and Ligand-Target Interactions

Computational, or in silico, screening methods are employed to predict the binding affinity of small molecules like this compound to protein targets. These methods often involve molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. The results of these screenings can help prioritize compounds for further experimental testing. For instance, in a study of a related compound, N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide, its potential as a ligand for the mGluR4 receptor was investigated, demonstrating good binding affinity and activity. nih.gov

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models can predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of the synthesized compound. DFT calculations can provide theoretical vibrational frequencies that can be compared with experimental IR spectra. Similarly, theoretical calculations of NMR chemical shifts can be benchmarked against experimental data to validate the computational model.

| Computational Parameter | Description | Typical Method of Calculation |

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G) mdpi.com |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and stability. | DFT mdpi.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, showing regions of positive and negative charge that are important for intermolecular interactions. | DFT |

| Conformational Energy Profile | A plot of energy versus a dihedral angle or other geometric parameter, showing the relative energies of different conformers. | QM/DFT |

| Binding Affinity | The strength of the interaction between the ligand and its target, often expressed as an IC50 or Ki value. | Molecular Docking, MD with free energy calculations |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4 Chloro 3,5 Difluorobenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 4-Chloro-3,5-difluorobenzylamine. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR spectra are used to determine the number and environment of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) offer detailed insights into the connectivity of atoms. For instance, the protons of the aminomethyl group (-CH₂NH₂) in benzylamine (B48309) derivatives typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns due to coupling with each other and with fluorine atoms.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of different carbon types (e.g., aromatic, aliphatic). In this compound, distinct signals would be observed for the carbon attached to the aminomethyl group, the aromatic carbons directly bonded to fluorine and chlorine, and the other aromatic carbons.

¹⁹F NMR is particularly valuable for fluorinated compounds. icpms.cz It provides direct information about the fluorine atoms in the molecule. icpms.cz The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, which helps in resolving signals from different fluorine environments. icpms.cz Furthermore, the coupling between fluorine and both hydrogen (¹H-¹⁹F coupling) and carbon (¹³C-¹⁹F coupling) provides crucial data for confirming the substitution pattern on the aromatic ring. icpms.cz The magnitude of these coupling constants, often observed over multiple bonds, gives valuable structural insights. icpms.cz

Dynamic NMR studies can also be employed to investigate conformational changes or other dynamic processes within the molecule, such as the rotation around the C-C bond connecting the aminomethyl group to the aromatic ring.

Below is a representative table of expected NMR data for a related compound, which illustrates the type of information obtained from these analyses.

Table 1: Representative NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | 7.26 (residual CHCl₃) | - | - |

Note: This table is for illustrative purposes and the actual chemical shifts for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Metabolite and Derivative Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is critical for identifying unknown metabolites and derivatives of this compound. nih.govcopernicus.org

Tandem Mass Spectrometry (MS/MS) takes this a step further by isolating a specific parent ion and subjecting it to fragmentation. nih.gov The resulting fragment ions produce a characteristic pattern that serves as a "fingerprint" for the molecule. researchgate.net This fragmentation pattern provides detailed structural information, helping to distinguish between isomers and to pinpoint the sites of metabolic modification or derivatization. researchgate.netmdpi.com

In the context of metabolite identification, HRMS and MS/MS can be used to detect and characterize products of biotransformation reactions such as hydroxylation, dehalogenation, or conjugation. For example, the addition of an oxygen atom during metabolism would result in a predictable mass shift that can be precisely measured by HRMS. The fragmentation pattern in the MS/MS spectrum would then help to determine the position of the new hydroxyl group on the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's conformation in the solid state.

Table 2: Representative Crystal Data for a Related Compound

| Parameter | Value |

|---|---|

| Formula | C₁₆H₁₃ClF₃N |

| Molecular Weight | 311.72 |

| Crystal System | Monoclinic |

| a (Å) | 10.8980 (1) |

| b (Å) | 14.0073 (2) |

| c (Å) | 10.1651 (1) |

| β (°) | 113.018 (1) |

| Volume (ų) | 1428.17 (3) |

Source: nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) in Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. nih.govresearchgate.netnih.gov These methods are frequently used for the analysis of complex mixtures and are particularly useful in the context of derivatization analysis. nih.govresearchgate.netddtjournal.com

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.netddtjournal.com For instance, the amine group in this compound can be derivatized to improve its volatility for GC analysis or to enhance its ionization efficiency for LC/MS analysis. nih.govresearchgate.netnih.gov A related compound, 3,5-Difluorobenzylamine (B151417), has been used as a derivatization reagent itself in the analysis of other chemicals. sigmaaldrich.com

GC/MS is well-suited for the analysis of volatile and thermally stable compounds. Derivatization can be employed to increase the volatility of polar compounds containing functional groups like amines. nih.gov Once separated by the gas chromatograph, the derivatized analytes enter the mass spectrometer, where they are ionized and fragmented, providing a characteristic mass spectrum for identification. nih.govnih.gov

LC/MS is a more versatile technique that can handle a wider range of compounds, including those that are not volatile or are thermally labile. nih.govnih.gov In LC/MS, derivatization can be used to improve chromatographic separation, increase sensitivity, and control fragmentation in the mass spectrometer. nih.govresearchgate.netddtjournal.comresearchgate.netnih.gov For example, attaching a charged or easily ionizable group to this compound can significantly enhance its signal in electrospray ionization (ESI), a common ionization source in LC/MS. ddtjournal.comnih.gov

The choice between GC/MS and LC/MS, and the selection of an appropriate derivatization strategy, will depend on the specific analytical goals, the nature of the sample matrix, and the concentration of the analyte.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine |

Future Research Directions and Translational Perspectives

Exploration of Novel Catalytic Transformations

The reactivity of the aryl chloride and the primary amine in 4-chloro-3,5-difluorobenzylamine opens avenues for a variety of novel catalytic transformations. The carbon-chlorine bond is a prime target for cross-coupling reactions, a cornerstone of modern organic synthesis. Future research could focus on employing this compound in well-established catalytic cycles as well as in the development of new ones.

Potential catalytic reactions utilizing this compound could include:

| Catalytic Reaction | Potential Reagent/Catalyst System | Expected Outcome |

| Suzuki-Miyaura Coupling | Boronic acids/esters with a Palladium catalyst | Formation of biaryl compounds with substitution at the 4-position. |

| Buchwald-Hartwig Amination | Amines with a Palladium or Copper catalyst | Introduction of a new amino group at the 4-position, leading to substituted diaminobenzenes. |

| Sonogashira Coupling | Terminal alkynes with a Palladium/Copper co-catalyst | Synthesis of aryl alkynes, which are versatile intermediates for further transformations. |

| C-H Activation | Transition metal catalysts (e.g., Rhodium, Iridium) | Direct functionalization of the C-H bonds on the aromatic ring, offering a more atom-economical synthetic route. |

Furthermore, the benzylamine (B48309) moiety can itself participate in or direct catalytic reactions. For instance, it could be a substrate for catalytic amidation or be used to direct ortho-lithiation or C-H activation to the adjacent carbon atoms on the benzene (B151609) ring, enabling regioselective functionalization.

Design of Advanced Fluorine-Containing Scaffolds

The presence of two fluorine atoms imparts unique electronic properties and metabolic stability to molecules, making fluorine-containing compounds highly sought after, particularly in medicinal chemistry. nih.gov this compound serves as an excellent starting material for the design and synthesis of advanced fluorine-containing scaffolds.

Future research in this area could involve the use of this compound to construct novel heterocyclic systems. The primary amine can be a key functional group for building heterocycles such as pyrazoles, imidazoles, and triazoles, which are prevalent in biologically active molecules. nih.gov For example, condensation reactions with diketones or related synthons could lead to a variety of fluorinated heterocyclic cores. The reactivity of the chloro-substituent provides a handle for further elaboration of these scaffolds, allowing for the creation of diverse chemical libraries for drug discovery.

A study on the reaction of the related compound 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives demonstrated the feasibility of nucleophilic aromatic substitution at the chloro-position, suggesting a similar reactivity profile for this compound that could be exploited for scaffold diversification. researchgate.net

Integration with Artificial Intelligence for Accelerated Discovery in Organic Synthesis and Medicinal Chemistry

The fields of organic synthesis and medicinal chemistry are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.netescholarship.org These technologies can accelerate the discovery of new reactions, optimize reaction conditions, and predict the biological activity of novel compounds.

In the context of this compound, AI could be employed in several ways:

Reaction Prediction: AI models trained on large reaction databases could predict the most likely outcomes of reactions involving this compound, saving valuable experimental time and resources. researchgate.net

Optimization of Catalytic Reactions: Machine learning algorithms can be used to optimize the conditions for the catalytic transformations described in section 7.1, leading to higher yields and selectivity. escholarship.org

De Novo Drug Design: AI platforms can design novel molecules with desired properties by using this compound as a starting fragment. The algorithms can explore vast chemical space to generate new drug candidates with predicted high affinity for specific biological targets.

The systematic collection of experimental data for reactions involving this compound will be crucial for the successful application of AI in its future development.

Expanding Applications in Environmental and Analytical Sciences

The unique structural features of this compound also suggest potential applications in environmental and analytical sciences. The presence of halogen atoms can be advantageous for detection by methods such as electron capture detection (ECD) in gas chromatography.

A significant future application could be its use as a derivatizing agent. nih.govjfda-online.comgcms.czresearchgate.netresearchgate.net Primary amines are known to react with a variety of functional groups, including carboxylic acids, aldehydes, and ketones. By reacting this compound with analytes containing these functional groups, the resulting derivatives would be readily detectable by GC-MS or LC-MS, potentially enabling the sensitive quantification of these analytes in complex matrices. The fluorine and chlorine atoms would provide a unique mass spectral signature, aiding in identification.

Furthermore, its persistence and distinct structure could make it a candidate for use as a tracer in environmental studies, for example, to track the movement of water or pollutants. However, thorough studies on its environmental fate and transport would be necessary before such applications could be realized.

Q & A

Q. What are the recommended methods for synthesizing 4-Chloro-3,5-difluorobenzylamine in a laboratory setting?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or catalytic amination. For example, starting from 4-Chloro-3,5-difluorobenzyl bromide, a Gabriel synthesis protocol may be employed using potassium phthalimide followed by hydrazine cleavage to yield the primary amine . Alternatively, reductive amination of 4-Chloro-3,5-difluorobenzaldehyde with ammonia and a reducing agent (e.g., NaBHCN) under controlled pH (7–8) can achieve selective amine formation . Reaction monitoring via TLC or GC-MS is critical to optimize intermediates.

Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : Analyze H and F NMR spectra to confirm substituent positions. For instance, the benzylamine proton (-CHNH) should appear as a triplet (~δ 3.8–4.2 ppm) due to coupling with adjacent fluorine atoms .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% by area normalization) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 192.58 for CHClFN) and fragmentation patterns .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., temperature, catalysts) impact the yield and selectivity of this compound synthesis?

Methodological Answer:

- Temperature : Elevated temperatures (>80°C) during amination may lead to side reactions (e.g., dehalogenation or polymerization). Optimal yields are observed at 50–60°C .

- Catalysts : Palladium catalysts (e.g., Pd/C) enhance reductive amination efficiency but require strict control of hydrogen pressure (1–2 atm) to avoid over-reduction .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, while protic solvents (e.g., ethanol) favor amine stability .

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across literature sources?

Methodological Answer:

- Standardized Characterization : Reproduce measurements under controlled conditions (e.g., DSC for melting point analysis at 2°C/min heating rate) .

- Hammett Equation Analysis : Predict pKa values using substituent constants (σ-F = 0.34, σ-Cl = 0.23) to compare with experimental data and identify anomalies .

- Crystallography : Single-crystal X-ray diffraction can resolve structural ambiguities caused by polymorphism or hydration states .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Perform competitive reactions with standardized nucleophiles (e.g., NaN vs. KSCN) to quantify activation parameters (ΔG) .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers for substitution at chloro vs. fluoro positions .

- Isotopic Labeling : Track reaction pathways using O-labeled water or N-ammonia to distinguish between SN1 and SN2 mechanisms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.